molecular formula C18H20F2N2O B5298145 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine

Cat. No. B5298145
M. Wt: 318.4 g/mol
InChI Key: GOWCWHBXDHQWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFEPP and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFEPP is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. DFEPP has been shown to selectively bind to zinc ions, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
DFEPP has been shown to have a variety of biochemical and physiological effects. Studies have shown that DFEPP can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, DFEPP has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DFEPP in lab experiments is its high selectivity for zinc ions. This makes it an ideal fluorescent probe for the detection of zinc ion concentrations in biological samples. However, one of the limitations of using DFEPP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving DFEPP. One area of research is the development of new therapeutic agents based on the structure of DFEPP. Additionally, further studies are needed to fully understand the mechanism of action of DFEPP and its potential applications in various fields of science. Finally, research is needed to improve the solubility of DFEPP in water, which could make it more useful in certain lab experiments.

Synthesis Methods

The synthesis of DFEPP involves a multistep process that includes the reaction of 2,6-difluorobenzyl chloride with 1-piperidinylmethylamine to form 2-(2,6-difluorophenyl)ethylpiperidine. This intermediate is then reacted with 2-pyrrolidone-1-carboxylic acid to form the final product, 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine. The purity of the compound can be improved by recrystallization from suitable solvents.

Scientific Research Applications

DFEPP has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is its use as a fluorescent probe for the detection of zinc ions. DFEPP is highly selective for zinc ions and can be used to detect changes in zinc ion concentrations in biological samples. Additionally, DFEPP has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c19-15-5-1-6-16(20)14(15)9-8-13-4-3-11-22(12-13)18(23)17-7-2-10-21-17/h1-2,5-7,10,13,21H,3-4,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCWHBXDHQWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CN2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.